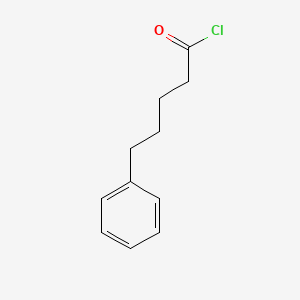

5-苯基戊酰氯

描述

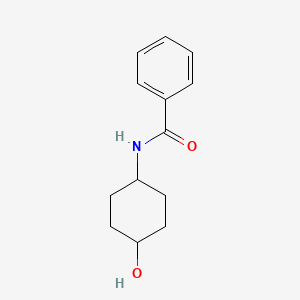

5-Phenylpentanoyl chloride is a chemical compound that serves as a building block in organic synthesis. It is not directly mentioned in the provided papers, but its structural motif appears in various synthesized compounds. For instance, the synthesis of derivatives involving phenylpentyl groups, such as [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester, indicates the relevance of phenylpentyl structures in medicinal chemistry and imaging agents .

Synthesis Analysis

The synthesis of compounds related to 5-phenylpentanoyl chloride involves various catalysts and conditions. For example, dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride have been used as catalysts for the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives under solvent-free conditions, which demonstrates the versatility of phenyl-containing compounds in synthesis . Additionally, the synthesis of 1-phenylpentane-1, 4-diones and related compounds catalyzed by organophosphorus compounds showcases the utility of phenylpentyl structures in producing fine chemicals .

Molecular Structure Analysis

The molecular structure of compounds related to 5-phenylpentanoyl chloride can be deduced using spectroscopic techniques such as NMR spectroscopy. Semi-empirical and ab initio calculations, as well as NOESY and EXSY experiments, have been employed to understand the stable molecular conformations of tertiary amides formed from cyclic amines and related acyl chlorides . The crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, another phenyl-containing compound, has been determined by X-ray diffraction, which provides insights into the arrangement of phenyl groups in solid-state .

Chemical Reactions Analysis

Chemical reactions involving phenylpentyl structures are diverse. The synthesis of [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester involves multiple steps, including bromination, hydrolysis, esterification, and oxidation, followed by a regioselective radioiodination, which highlights the complexity of reactions that phenylpentyl compounds can undergo . The enzymatic methods developed for the synthesis of intermediates for ezetimibe, a cholesterol absorption inhibitor, also demonstrate the chemical reactivity of phenylpentyl-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-phenylpentanoyl chloride-related compounds can be inferred from their synthesis and molecular structure. The solvent-free conditions used in the synthesis of oxazolone derivatives suggest that these compounds can be stable under ambient conditions . The crystal packing information of related compounds provides insights into their solid-state properties, such as stability and intermolecular interactions . The enzymatic reactions used for the synthesis of pharmaceutical intermediates indicate that phenylpentyl structures can exhibit specific reactivity under biological conditions .

科学研究应用

化学分析和杂质检测

5-氯戊酰氯(5-CVC),类似于5-苯基戊酰氯,用作制药合成和其他化学过程中的烷基化剂。监测其杂质对于影响最终产品的质量至关重要。已开发了一种用于分析5-CVC中低水平杂质的GC-FID方法,适用于其他酸氯化物或酸卤化物,可能包括5-苯基戊酰氯(Tang, Kim, Miller, & Lloyd, 2010)。

化学结构研究

戊酰氯,与5-苯基戊酰氯密切相关,已被研究其结构特性。这些研究涉及将样品上方的蒸汽与氩气超声扩张混合,并使用微波光谱法分析旋转光谱(Powoski & Cooke, 2012)。

制药应用中的酶合成

类似于5-苯基戊酰氯的化合物用于酶合成过程。例如,(4S)-3-[(5S)-5-(4-氟苯基)-5-羟基戊酰]-4-苯基-1,3-噁唑烷-2-酮是合成依泽替米布的手性侧链的关键中间体,依泽替米布是一种制药化合物。合成涉及重组大肠杆菌中的羰基还原酶在水-有机两相溶剂体系中(Liu et al., 2017)。

膜技术和材料科学

5-苯基戊酰氯及其衍生物可用于合成反渗透膜的单体。这些膜以渗透性能和膜形貌为特征,在水处理和海水淡化技术中至关重要(Li, Zhang, Zhang, & Zheng, 2007)。

药物输送和制药研究

类似于5-苯基戊酰氯的化合物用于创建具有pH敏感性膨胀和释放特性的药物输送系统。这些系统旨在实现在胃肠道特定部位的靶向药物释放(Mahkam, 2010)。

属性

IUPAC Name |

5-phenylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHULXBTMXBAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450053 | |

| Record name | 5-phenylpentanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20371-41-9 | |

| Record name | 5-phenylpentanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)